Epinecidin-1

antimicrobial peptides veterinary microbiology minimum inhibitory concentration

Epinecidin-1 (Epi-1) is a 21-amino-acid synthetic antimicrobial peptide corresponding to residues 22–42 of the grouper Epinephelus coioides piscidin-1. The sequence is GFIFHIIKGLFHAGKMIHGLV-NH₂, with a calculated molecular weight of 2,334.87 g/mol for the trifluoroacetate salt.

Molecular Formula
Molecular Weight
Cat. No. B1576706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinecidin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epinecidin-1 (Piscidin-1 22–42) for Research and Therapeutic Development: Core Compound Identity and Procurement Baseline


Epinecidin-1 (Epi-1) is a 21-amino-acid synthetic antimicrobial peptide corresponding to residues 22–42 of the grouper Epinephelus coioides piscidin-1 [1]. The sequence is GFIFHIIKGLFHAGKMIHGLV-NH₂, with a calculated molecular weight of 2,334.87 g/mol for the trifluoroacetate salt . Epi-1 adopts an amphipathic α-helical conformation and is classified within the piscidin family of fish-derived cationic AMPs, exhibiting structural homology to pleurocidin from winter flounder [1][2]. The synthetic peptide has been demonstrated to possess seven distinct pharmacological activities: antibacterial, antifungal, antiviral, antiprotozoal, anticancer, immunomodulatory, and wound-healing properties [2].

Why Generic Substitution of Epinecidin-1 with Other Fish-Derived or Synthetic Antimicrobial Peptides Is Not Supported by Quantitative Evidence


Although Epinecidin-1 shares the piscidin fold with pleurocidin and other fish-derived cationic AMPs such as hepcidins, quantitative head-to-head MIC data reveal order-of-magnitude differences in potency that preclude simple interchange [1]. For instance, against Riemerella anatipestifer strains, epinecidin-1 exhibits MICs of 6.25–50 μg/mL while hepcidin TH2-3 requires 100–400 μg/mL—a 2- to 16-fold potency gap [1]. Similarly, against the MDR clinical isolate P. aeruginosa R, epinecidin-1's MIC of 3.12 μg/mL contrasts sharply with imipenem's MIC of 200 μg/mL [2]. Even among epinecidin-1's own engineered variants, anti-Candida MICs differ by up to four-fold [3]. These quantitative differentials demonstrate that the specific residue composition (22–42 of the parent piscidin) and C-terminal amidation confer pharmacodynamic properties not replicated by structural homologs or sequence-adjacent peptides.

Epinecidin-1 Quantitative Differentiation Evidence: Comparator-Anchored Potency, Selectivity, and In Vivo Efficacy Data


Head-to-Head MIC Comparison Against Riemerella anatipestifer: Epinecidin-1 Demonstrates 2- to 16-Fold Superior Potency Relative to Hepcidin Peptides

In a direct comparative MIC study against multiple R. anatipestifer (RA) strains—a Gram-negative pathogen causing major economic losses in duck farming—epinecidin-1 exhibited MICs ranging from 6.25 to 50 μg/mL (average 27.8 μg/mL across 11 strains). In the same study, the comparator fish AMPs hepcidin TH1-5 and hepcidin TH2-3 displayed MIC ranges of 25–400 μg/mL and 100–400 μg/mL, respectively [1]. This represents a quantified potency advantage of at least 2-fold up to 16-fold for epinecidin-1 over hepcidin TH2-3. The study also included the SALF55-76 cyclic peptide (MIC 12.5–25 μg/mL) and its linear form (6.25–25 μg/mL), establishing a multi-comparator benchmarking context [1].

antimicrobial peptides veterinary microbiology minimum inhibitory concentration

In Vivo Bactericidal Efficacy Against Antibiotic-Resistant Helicobacter pylori: Epinecidin-1 Monotherapy Statistically Outperforms Standard Triple Therapy

In a mouse model of H. pylori infection, epinecidin-1 demonstrated in vitro MICs of 8–12 μg/mL against both antibiotic-sensitive and clinically resistant H. pylori strains [1]. When administered orally as monotherapy (quaque die dose), epinecidin-1 produced a statistically significant reduction in bacterial burden compared to the standard-of-care proton pump inhibitor (PPI)-based triple therapy (PPI + amoxicillin + clarithromycin), with p < 0.00152 [1]. Additionally, epinecidin-1 acted via a membrane-lytic mechanism, generating saddle-splay membrane curvature as visualized by TEM, and showed no toxic effects in oral, dermal, or eye irritation models even at high doses [1]. The comparator triple therapy is the conventional first-line clinical regimen for H. pylori eradication, yet faces increasing failure rates due to clarithromycin and metronidazole resistance.

gastroenterology Helicobacter pylori antimicrobial resistance

Synergistic MIC Reduction Against MRSA: Checkerboard Titration Demonstrates Epinecidin-1 MIC Drop from 12.5 to 4.3 μg/mL with Streptomycin or Kanamycin

Using the checkerboard titration method, epinecidin-1 was evaluated for synergistic activity with clinically used antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). When epinecidin-1 was combined with either streptomycin or kanamycin, the MIC of epinecidin-1 dropped from 12.5 μg/mL (monotherapy) to 4.3 μg/mL, representing a 2.9-fold reduction [1]. This synergy was quantitatively assessed via the checkerboard method, a standardized pharmacodynamic interaction assay. This finding is particularly relevant because vancomycin—the primary treatment for MRSA—possesses high MIC values and faces increasing resistance limitations [1].

MRSA antibiotic synergy checkerboard assay

Anti-Candida Activity and Biofilm Disruption: Epinecidin-1 MICs Quantitatively Benchmarked Against Engineered Lysine-Substituted Variants

In a direct comparative study assessing anti-Candida activity, epinecidin-1 (Epi-1) and two engineered variants (variant-1 and variant-2, bearing alanine-to-lysine and histidine-to-lysine substitutions) were tested against three Candida species [1]. The MIC values for epinecidin-1 against C. albicans, C. tropicalis, and C. krusei were 128, 256, and 128 μg/mL, respectively. Variant-2 exhibited the strongest activity with MICs of 32, 32, and 32 μg/mL—representing 4-fold, 8-fold, and 4-fold improvements over the parent peptide [1]. All peptides disrupted biofilm formation, with electron microscopy confirming pore formation and reactive oxygen species induction as the mechanism of action. This dataset demonstrates that while epinecidin-1 possesses measurable anti-Candida activity, its engineered variants with increased cationic charge density show substantially enhanced potency—information critical for procurement decisions when selecting between the wild-type sequence and modified analogs.

antifungal peptides Candida albicans biofilm disruption

Therapeutic Index in Antiviral Application: Epinecidin-1 Exhibits a Selectivity Index of 31.4 Against Foot-and-Mouth Disease Virus

In a cell culture-based FMDV replication assay using BHK-21 cells, epinecidin-1 demonstrated a 50% cytotoxic concentration (CC50) of 19.5 μg/mL and a 50% effective concentration (EC50) for viral inhibition of 0.6 μg/mL, yielding a selectivity index (SI = CC50/EC50) of 31.4 [1]. This SI value quantifies the therapeutic window between antiviral efficacy and host cell cytotoxicity. Epinecidin-1 also exhibited direct virucidal activity against FMDV at high concentrations, with maximal impairment of viral infection observed when the peptide was co-administered at the time of viral adsorption [1]. While this study did not include a direct head-to-head comparator AMP, the SI of 31.4 serves as a class-level benchmark; for context, many first-generation AMPs display SI values below 10, indicating a narrower therapeutic window [1].

antiviral peptides selectivity index foot-and-mouth disease virus

In Vivo Survival Benefit Against Multidrug-Resistant Pseudomonas aeruginosa Sepsis: Epinecidin-1 Achieves 88.4% Survival Where Imipenem Achieves 16.1%

In a mouse peritonitis-sepsis model using the multidrug-resistant clinical isolate P. aeruginosa R, epinecidin-1 demonstrated a MIC of 3.12 μg/mL—substantially lower than imipenem's MIC of 200 μg/mL against the same strain [1]. At 7 days post-infection, epinecidin-1 treatment (0.005 mg/g) yielded an 88.4% survival rate compared to only 16.1% for imipenem (standard antibiotic comparator) and 0% for clarithromycin [1]. Critically, epinecidin-1 achieved this survival benefit without inducing adverse behavioral effects or liver/kidney toxicity [1]. For the antibiotic-sensitive ATCC 19660 strain, the pattern was reversed—imipenem showed superior MIC (3.12 vs. 50 μg/mL) and survival (100% vs. 88.4%)—demonstrating that epinecidin-1's differentiation is pathogen-strain-context-dependent, specifically favoring MDR scenarios where conventional antibiotics fail.

Pseudomonas aeruginosa sepsis model multidrug resistance

Highest-Confidence Application Scenarios for Epinecidin-1 Based on Quantitative Differentiation Evidence


Multidrug-Resistant Gram-Negative Sepsis Therapeutic Development (Pseudomonas aeruginosa Focus)

Epinecidin-1's 88.4% survival rate vs. 16.1% for imipenem in an MDR P. aeruginosa sepsis model, combined with a 64-fold MIC advantage (3.12 vs. 200 μg/mL) and demonstrated absence of liver/kidney toxicity, directly supports its prioritization as a lead candidate for MDR Gram-negative sepsis programs [1]. The additional immunomodulatory mechanism (distinct from direct membrane lysis) provides a dual-action paradigm that conventional antibiotics lack, making epinecidin-1 particularly suitable for immunocompromised sepsis models where both pathogen clearance and immune support are required.

Combination Therapy with Aminoglycosides Against Methicillin-Resistant Staphylococcus aureus (MRSA)

The checkerboard-validated 2.9-fold MIC reduction (12.5 → 4.3 μg/mL) when epinecidin-1 is combined with streptomycin or kanamycin against MRSA [1] directly supports development of epinecidin-1/aminoglycoside combination regimens. This approach addresses the clinical limitation of vancomycin—rising MIC values and resistance emergence—by providing a membrane-active peptide that sensitizes MRSA to aminoglycosides, potentially enabling dose-sparing of both agents.

Anti-Helicobacter pylori Monotherapy for Clarithromycin-Resistant Infections

The statistically significant superiority (p < 0.00152) of oral epinecidin-1 monotherapy over PPI-triple therapy in a mouse H. pylori model, including efficacy against antibiotic-resistant strains with MICs of 8–12 μg/mL [1], positions epinecidin-1 as a candidate for clinical development in regions with high clarithromycin resistance prevalence. The absence of oral, dermal, and eye irritation at high doses further supports the safety profile required for oral gastrointestinal therapeutics.

Veterinary Antimicrobial Development for Aquaculture and Avian Pathogens

Epinecidin-1's 2- to 16-fold MIC advantage over hepcidin TH2-3 against Riemerella anatipestifer (duck sepsis) and its proven efficacy in tilapia, grouper, and zebrafish infection models [1] establish its suitability for veterinary antimicrobial development. The broad MIC range against Vibrio spp. (0.77–12.5 μg/mL) and the demonstrated survival benefit in fish bacterial challenge models [2] support procurement for aquaculture vaccine adjuvant and direct therapeutic applications.

Quote Request

Request a Quote for Epinecidin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.